2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a pyrazine core substituted with a 3,5-dimethylpyrazole moiety via a thioether linkage, coupled to an acetamide group bearing a 2-methoxy-5-methylphenyl substituent.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-6-16(26-4)15(9-12)22-17(25)11-27-19-18(20-7-8-21-19)24-14(3)10-13(2)23-24/h5-10H,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWCWDGGIOACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN=C2N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a novel derivative that incorporates a pyrazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Pyrazole Ring : Contributes to the biological activity through various mechanisms.
- Thioether Linkage : Enhances lipophilicity and may influence the pharmacokinetics.
- Aromatic Substituents : The methoxy and methyl groups are known to modulate biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Anticancer Activity
Research has shown that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating promising results.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | HepG2 | 4.20 |
| Compound C | A375 | 1.88 |
These values indicate that the compound may possess cytotoxic effects against cancer cells, potentially through apoptosis induction or cell cycle arrest .
2. Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
3. Antimicrobial Activity
Some pyrazole derivatives have exhibited antimicrobial properties against bacterial strains, including Mycobacterium tuberculosis. The structural modifications in the target compound may enhance its efficacy against resistant strains .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Apoptosis Induction : The ability to induce programmed cell death has been a significant focus in anticancer research.
- Cytokine Modulation : Altering the levels of cytokines involved in inflammation and immune responses contributes to its anti-inflammatory effects.
Case Studies
Several studies have specifically focused on the synthesis and evaluation of pyrazole derivatives similar to the compound :
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities against cancer cell lines, revealing that modifications significantly influenced their potency .
- Structural Activity Relationship (SAR) : Investigations into SAR have provided insights into how specific substitutions on the pyrazole ring affect biological activity, guiding future drug design efforts .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 381.5 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities, contributing to the compound's pharmacological potential.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives, demonstrating their effectiveness against various pathogens with minimal inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL . This suggests that compounds like 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide may possess similar antimicrobial potentials.
Anti-Tubercular Activity
The compound's structural similarities to known anti-tubercular agents suggest potential efficacy against Mycobacterium tuberculosis. A study synthesized various substituted benzamide derivatives and found several compounds with significant activity against tuberculosis, indicating that similar structures could be explored for their anti-tubercular properties .
Anti-Cancer Properties
Pyrazole-containing compounds have been extensively studied for their anticancer activities. In particular, derivatives have shown promising results in inhibiting cancer cell lines such as MCF7 and NCI-H460, with reported GI50 values indicating potent cytotoxic effects . The incorporation of the pyrazole moiety in the target compound may enhance its anticancer efficacy.
Anti-inflammatory Effects
Recent advancements in drug design have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds exhibiting anti-inflammatory properties are crucial in treating conditions like arthritis and other inflammatory diseases . The target compound's structure may allow it to inhibit cyclooxygenase enzymes, thereby reducing inflammation.
Table: Summary of Biological Activities
Insights from Recent Research
Recent reviews have emphasized the versatility of pyrazole derivatives in pharmaceutical applications. They have been linked to a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and analgesic effects . The ongoing research into these compounds suggests that they hold promise for developing new therapeutic agents.
Chemical Reactions Analysis
Pyrazole Ring
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Electrophilic Substitution : The 3,5-dimethylpyrazole moiety undergoes regioselective iodination at the 4-position using NIS in acetic acid .
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes that catalyze cross-coupling reactions .
Thioether Linkage
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Oxidation : Reacts with HO in acetic acid to form a sulfoxide derivative, confirmed by (δ 3.2 ppm, singlet for S=O) .
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Alkylation : Susceptible to S-alkylation with methyl iodide in the presence of NaH, yielding sulfonium salts.
Acetamide Group
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Hydrolysis : Cleaved under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to generate the corresponding carboxylic acid .
Pyrazine Modifications
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Nucleophilic Aromatic Substitution : The pyrazine ring reacts with amines (e.g., piperazine) at the 2-position under microwave irradiation (120°C, 30 min) .
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Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh) introduces aryl groups at the 5-position .
Aniline Substituent Engineering
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Demethylation : The 2-methoxy group is selectively demethylated using BBr in DCM to yield a phenolic derivative.
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Nitration : Treatment with HNO/HSO introduces a nitro group at the 4-position of the aniline ring .
Stability and Degradation
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Thermal Stability : Decomposes above 220°C (DSC data), forming pyrazine and aniline fragments.
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Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the thioether bond, detected via LC-MS.
Biological Interactions
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Metabolic Reactions : In vitro studies with human liver microsomes indicate CYP450-mediated oxidation of the methyl groups on the pyrazole ring, producing hydroxylated metabolites .
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Hydrolytic Stability : Stable in simulated gastric fluid (pH 1.2) for 24 h but degrades in intestinal fluid (pH 6.8) via acetamide hydrolysis .
Comparative Reactivity Insights
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Pharmacological and Computational Insights
- Compounds : Screened via PASS On-line® software, predicting antimicrobial and anti-inflammatory activity. Molecular docking suggested affinity for cytochrome P450 and kinase targets .
- Target Compound : While untested, its pyrazine core may enhance π-π stacking in enzyme active sites compared to triazole () or thiophene () systems. The methoxy group could mimic tyrosine or serine residues in targets .
Physicochemical Properties
Key Observations :
- Pyrazine’s planar structure may improve crystallinity compared to non-planar pyranopyrimidine systems (), aiding formulation .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3,5-dimethyl-1H-pyrazole with a pyrazine derivative (e.g., 2-chloropyrazine) under reflux in polar aprotic solvents like DMF, using NaH as a base to form the pyrazine-pyrazole core .
- Step 2 : Introduction of the thioether linkage via nucleophilic substitution with a mercaptoacetamide intermediate. Reaction temperatures (60–80°C) and anhydrous conditions are critical to avoid oxidation of the thiol group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (reported 65–75%) .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign peaks for pyrazole (δ 2.2–2.5 ppm for methyl groups), pyrazine (δ 8.3–8.6 ppm), and acetamide (δ 3.7–4.0 ppm for methoxy) .
- IR Spectroscopy : Confirm thioether (C-S stretch at ~650 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 414) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Thioether linkages may oxidize, requiring inert atmosphere storage .
- Photostability : UV-Vis spectroscopy (λmax ~270 nm) under UV light (ICH Q1B guidelines) identifies photo-degradation products .
Advanced Research Questions
Q. How can molecular docking and PASS software predict biological targets and mechanisms?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinase targets). Pyrazole and pyrazine moieties often bind to hydrophobic pockets, while the thioether enhances solubility for membrane penetration .
- PASS Online : Predicts anti-inflammatory (Pa ~0.8) or anticancer (Pa ~0.7) activity based on structural analogs .
Q. What experimental designs resolve contradictions in bioactivity data across studies?
- Dose-Response Curves : Test compound concentrations (1 nM–100 μM) against control inhibitors (e.g., celecoxib for COX-2) to validate IC50 discrepancies .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing methoxy with ethoxy) to isolate contributions of specific substituents .
Q. How to evaluate ADME properties for preclinical development?
- Aqueous Solubility : Shake-flask method (pH 7.4 PBS) with UV quantification. LogP ~2.5 suggests moderate lipophilicity .
- Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH). Half-life >30 minutes indicates metabolic robustness .
- Plasma Protein Binding : Equilibrium dialysis (human plasma) to assess unbound fraction (<5% may limit efficacy) .
Q. What strategies optimize selectivity against off-target enzymes?
- Kinase Profiling : Use Eurofins KinaseProfiler™ to screen against 100+ kinases. Pyrazine derivatives often inhibit JAK2 or EGFR with <10% cross-reactivity .
- Crystallography : Co-crystallize with target proteins (e.g., PDB 10K) to refine binding poses and minimize off-target interactions .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity results in cancer cell lines?
- Cell Line Variability : Test in NCI-60 panel (e.g., NCI-H460 vs. MCF-7). Differences in membrane transporters (e.g., P-gp) may explain resistance .
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation to confirm mechanism (intrinsic vs. extrinsic pathways) .
Q. Why do solubility predictions conflict with experimental data?
- Polymorphism Screening : Perform XRPD to identify crystalline forms. Amorphous phases may exhibit 2–3× higher solubility than predicted .
- Co-Solvency Studies : Add 10% DMSO or PEG 400 to PBS, measuring solubility via nephelometry .
Methodological Resources
- Synthetic Protocols : Multi-step optimization from Hotsulia et al. (2019) .
- Docking Workflows : Khalil et al. (2012) for pyrazole-thiazole hybrids .
- ADME Profiling : Novikov et al. (2015) on thiadiazole analogs .
This FAQ integrates peer-reviewed methodologies and prioritizes academic rigor over commercial considerations. For reproducibility, ensure all protocols adhere to ACS or Royal Society of Chemistry guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
